molecular formula C14H17N5O B6970521 N-(1-cyclopentyl-5-methylpyrazol-4-yl)pyridazine-4-carboxamide

N-(1-cyclopentyl-5-methylpyrazol-4-yl)pyridazine-4-carboxamide

Cat. No.: B6970521
M. Wt: 271.32 g/mol
InChI Key: KLNIXELXTKXXTQ-UHFFFAOYSA-N
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Description

N-(1-cyclopentyl-5-methylpyrazol-4-yl)pyridazine-4-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridazine ring, a cyclopentyl group, and a methylated pyrazol group, making it a unique and versatile molecule.

Properties

IUPAC Name

N-(1-cyclopentyl-5-methylpyrazol-4-yl)pyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-10-13(9-17-19(10)12-4-2-3-5-12)18-14(20)11-6-7-15-16-8-11/h6-9,12H,2-5H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNIXELXTKXXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2CCCC2)NC(=O)C3=CN=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyclopentyl-5-methylpyrazol-4-yl)pyridazine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridazine core This can be achieved through cyclization reactions of appropriate precursors

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(1-cyclopentyl-5-methylpyrazol-4-yl)pyridazine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(1-cyclopentyl-5-methylpyrazol-4-yl)pyridazine-4-carboxamide may serve as a tool for studying enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for therapeutic interventions in various diseases.

Industry: In industry, this compound can be used in the production of advanced materials, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-(1-cyclopentyl-5-methylpyrazol-4-yl)pyridazine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate signaling pathways, enzyme activities, or receptor functions, leading to desired biological outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(1-cyclopentyl-5-methylpyrazol-4-yl)pyridine-3-carboxamide

  • N-(1-cyclopentyl-5-methylpyrazol-4-yl)pyrazolo[1,5-a]pyridine-2-carboxamide

Uniqueness: N-(1-cyclopentyl-5-methylpyrazol-4-yl)pyridazine-4-carboxamide stands out due to its distinct pyridazine ring, which offers different chemical reactivity and biological properties compared to its pyridine and pyrazolo counterparts. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industry.

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